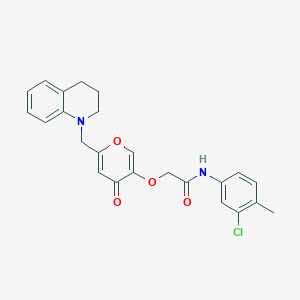

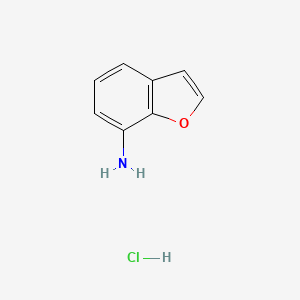

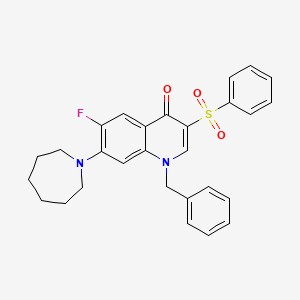

6-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarbothioamide, also known as MPDHQ, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Synthesis and Structural Analysis

- Quinoline derivatives, including similar compounds, have been synthesized using methods like Pd catalyzed Suzuki–Miyaura cross-coupling reaction. These compounds were analyzed using techniques such as NMR, FT-IR, UV–Vis, EIMS, elemental analysis, and X-ray diffraction. Studies also employed density functional theory (DFT) calculations to explore their geometry, natural bond orbital analysis, and nonlinear optical properties (Khalid et al., 2019).

Biological Applications

Antimicrobial and Antitubercular Activities :

- Quinoline-based derivatives have been evaluated for antimicrobial, antitubercular, antimalarial, and cytotoxic activities. Some compounds showed promising results in these domains (Ladani & Patel, 2015).

- Another study highlighted the synthesis of quinoline-based pyrazolines with significant anti-tubercular, antibacterial, and antifungal activities (Pattanashetty et al., 2018).

Anticancer Properties :

- Certain quinoline derivatives, including similar compounds, have shown significant cytotoxicity against cancer cells and the ability to inhibit DNA topoisomerase II, an enzyme critical for DNA replication in cancer cells (Peczyńska‐Czoch et al., 1994).

- Quinoline-based heterocycles have been identified as potential anticancer agents, particularly targeting the Bcl-2 protein, which plays a key role in resisting programmed cancer cell death (Hamdy et al., 2019).

Chemical and Material Science Applications

- Quinoline derivatives have been explored for their potential in organic light-emitting diodes (OLEDs) and as electrocatalysts in various reactions (Zhang et al., 2014), (Sych et al., 2019).

Other Applications

- The synthesis of quinoline derivatives has been linked to the development of novel materials with potential application in electronics and photonics due to their unique optical properties (Abad et al., 2021).

Mechanism of Action

Target of Action

Related compounds such as 1,2,3,4-tetrahydroisoquinolines have been found to interact with proteins likePNMT and Adra2a .

Mode of Action

Related compounds have been shown to inhibit certain complexes and enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it might influence the functioning of the antioxidant system, the activity of NADPH-generating enzymes and chaperones, and the level of apoptotic processes . .

Pharmacokinetics

Related compounds have been studied in animal models, showing certain adme properties .

Result of Action

Related compounds have been shown to cause changes such as inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

properties

IUPAC Name |

6-methyl-N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2S/c1-13-9-10-16-14(12-13)6-5-11-19(16)17(20)18-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDCRORCIMIMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)

![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2992529.png)

![4-(3,4-Difluorophenyl)-3-(2-fluorophenoxy)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2992532.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2992541.png)